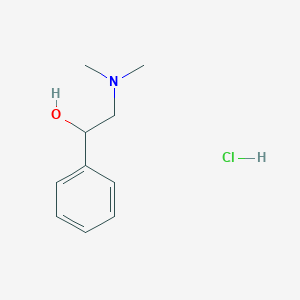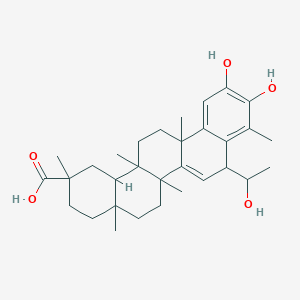
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3: is a chiral compound derived from quinine, a natural alkaloid found in the bark of the cinchona tree. Quinine has been historically used to treat malaria due to its antimalarial properties. The vinyl-d3 modification refers to the deuterium-labeled form, where three hydrogen atoms are replaced by deuterium isotopes (heavy hydrogen). This labeling is useful for pharmacokinetic studies and drug metabolism research.
Méthodes De Préparation
Synthetic Routes:
Resolution of Quinine: The racemic mixture of quinine is resolved into its enantiomers using chiral resolving agents or chromatography. The (3S)-enantiomer is selectively isolated.
Deuterium Labeling: The (3S)-quinine is then subjected to deuterium exchange reactions using deuterated reagents (e.g., deuterated water or deuterated bases) to introduce the vinyl-d3 modification.
Industrial Production: Industrial production of (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 involves large-scale synthesis. The resolution step is typically performed using chiral stationary phases in high-performance liquid chromatography (HPLC). Deuterium labeling can be achieved using deuterated reagents in batch or continuous processes.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction of the quinone moiety can yield the corresponding hydroquinone. Sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed reduction methods.
Substitution: this compound can undergo nucleophilic substitution reactions at the hydroxyl group or other functional groups.
Oxidation: KMnO₄, H₂CrO₄
Reduction: NaBH₄, catalytic hydrogenation (Pd/C)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinone derivatives, while reduction produces hydroquinones. Substitution reactions yield various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry::
Chiral Synthesis: (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 serves as a chiral building block for the synthesis of other chiral compounds.
Labeling Studies: Deuterium-labeled compounds are valuable for studying drug metabolism, pharmacokinetics, and metabolic pathways.
Antimalarial Research: Understanding the mechanism of action and pharmacokinetics of quinine derivatives.
Drug Interactions: Investigating drug interactions involving quinine and related compounds.
Pharmaceuticals: this compound may find applications in drug development.
Analytical Chemistry: Used as a reference standard in analytical methods.
Mécanisme D'action
The exact mechanism of action of (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 is not fully elucidated. it likely involves interactions with proteins involved in malaria parasite growth, such as inhibition of heme polymerase and disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows precise tracking of its fate in biological systems. Similar compounds include quinine derivatives and other antimalarial agents like chloroquine and mefloquine.
Propriétés
IUPAC Name |
3-ethenyl-6-[hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866342 |
Source


|
| Record name | 6'-Methoxycinchonan-3,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12103142.png)

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)


![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)
